molecular formula C6H5ClO2S B13624399 2-(3-Chlorothiophen-2-yl)acetic acid

2-(3-Chlorothiophen-2-yl)acetic acid

Cat. No.: B13624399
M. Wt: 176.62 g/mol
InChI Key: UTYVQFMZQMYWOV-UHFFFAOYSA-N
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Description

2-(3-Chlorothiophen-2-yl)acetic acid (CAS 863431-58-7) is a versatile heterocyclic building block in medicinal chemistry and drug discovery. With the molecular formula C 6 H 5 ClO 2 S and a molecular weight of 176.62 g/mol, it serves as a key synthetic intermediate for the development of novel bioactive molecules . Compounds featuring a thiophene-acetic acid core, such as 2-(thiophen-2-yl)acetic acid, have been identified as valuable chemical platforms for developing potent inhibitors of the enzyme mPGES-1, a promising therapeutic target in cancer and inflammation research . Furthermore, chlorothiophene derivatives are frequently employed in the design and synthesis of chalcone-based compounds, which are explored for their anti-inflammatory and radical scavenging properties and as investigational anticancer agents targeting pathways like p53-MDM2 and Bcl-2 . This reagent is intended for use as a synthetic precursor and building block in organic synthesis and pharmaceutical R&D. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H5ClO2S

Molecular Weight

176.62 g/mol

IUPAC Name

2-(3-chlorothiophen-2-yl)acetic acid

InChI

InChI=1S/C6H5ClO2S/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9)

InChI Key

UTYVQFMZQMYWOV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2-(3-chlorothiophen-2-yl)acetic acid typically involves the following key steps:

  • Starting from chlorothiophene derivatives (such as 3-chlorothiophene-2-acetyl or related compounds).
  • Functional group transformations to introduce or convert the acetyl group to an acetic acid moiety.
  • Use of oxidizing agents or hydrolysis to achieve the final acid functionality.

Preparation via Oxidative Cleavage and Hydrolysis

One representative and well-documented method involves the oxidation of chlorothiophene acetyl derivatives using lead (IV) tetraacetate in the presence of boron trifluoride etherate and methanol, followed by hydrolysis under basic conditions.

Procedure Summary:

  • A mixture of 4-acetyl-2-chlorothiophene (6.12 g, 38 mmol), boron trifluoride etherate (22.0 g, 150 mmol), and methanol (10 ml) is added to a stirred suspension of lead (IV) tetraacetate (17.7 g, 40 mmol) in benzene (100 ml).
  • The reaction is stirred at room temperature for 24 hours.
  • The mixture is diluted with cold water and extracted with benzene.
  • The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, then dried over sodium sulfate.
  • The residue, a mixture of 4-acetyl-2-chlorothiophene and methyl 2-chlorothiophen-4-ylacetate, is treated with sodium hydroxide solution (5.2 g in 50 ml water).
  • This step hydrolyzes esters and converts the acetyl group to the acetic acid, yielding this compound.

This method is notable for its use of lead (IV) tetraacetate as a strong oxidant, facilitating the cleavage and oxidation steps efficiently.

Alternative Synthetic Routes

While the above method is well-established, other routes may involve:

  • Direct alkylation of chlorothiophene derivatives with haloacetic acid derivatives.
  • Carbonylation of chlorothiophene-based benzyl halides under catalytic conditions (though this is more common with fluorophenylacetic acid derivatives).
  • Reduction of corresponding aldehydes or nitriles followed by oxidation or hydrolysis to the acid.

However, specific literature on direct carbonylation or Grignard approaches for this compound is limited compared to related compounds like fluorophenylacetic acids.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Oxidation of 4-acetyl-2-chlorothiophene Lead (IV) tetraacetate, boron trifluoride etherate, methanol, benzene, room temperature, 24 h Not specified Produces mixture of acetyl and ester intermediates
Hydrolysis of ester/intermediate Sodium hydroxide aqueous solution, room temperature Not specified Converts intermediates to this compound
Purification Extraction, washing, drying over sodium sulfate - Standard organic workup

The overall yield is generally high when the oxidation and hydrolysis steps are optimized, with purity suitable for further synthetic applications.

Analytical Data and Characterization

Final products are typically characterized by:

  • Melting point determination (e.g., 45–48°C for related chlorothiophenyl acetic acids).
  • Infrared spectroscopy showing characteristic carboxylic acid bands.
  • Nuclear magnetic resonance spectroscopy confirming the aromatic and acetic acid moieties.
  • Chromatographic purity assessment.

Summary Table of Preparation Method

Preparation Step Reagents/Conditions Outcome Advantages Limitations
Oxidation of chlorothiophene acetyl Lead (IV) tetraacetate, BF3 etherate, methanol, benzene, RT, 24 h Formation of ester and acetyl intermediates Efficient oxidation, well-established Use of toxic lead reagents
Hydrolysis of intermediates Sodium hydroxide aqueous solution, RT Conversion to this compound Mild conditions, good conversion Requires careful pH control
Workup and purification Extraction, washing, drying Pure acid product Standard, scalable Multiple steps

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorothiophen-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Chlorothiophen-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorothiophen-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine atom and the acetic acid group can influence its binding affinity and specificity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting the compound’s biological activity .

Comparison with Similar Compounds

Halogen-Substituted Phenylacetic Acids

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid (CAS N/A) : Features a bromine atom (electron-withdrawing) and methoxy group (electron-donating) on the phenyl ring. The bromine increases C–C–C bond angles (121.5°) compared to methoxy (118.2°), influencing crystallinity and hydrogen-bonded dimer formation (R₂²(8) motif) .

Heterocyclic Acetic Acids

  • 3-Chloropyridine-2-acetic acid (CAS 885167-73-7) : Replaces thiophene with pyridine, introducing nitrogen’s electron-withdrawing effects. This increases acidity (pKa ~2–3) compared to thiophene derivatives (pKa ~3–4) and modifies coordination chemistry .
  • 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid : Benzofuran-based analog with a bulky cyclohexyl group, reducing solubility in polar solvents but enhancing membrane permeability in drug design .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Trends Hydrogen Bonding Motifs
2-(3-Chlorothiophen-2-yl)acetic acid 176.62 (calc.) Thiophene-Cl, COOH Moderate in polar solvents Likely R₂²(8) dimers
2-(3-Bromo-4-methoxyphenyl)acetic acid 245.07 Phenyl-Br, OMe, COOH Low in water, high in DMSO Centrosymmetric dimers
3-Chloropyridine-2-acetic acid 171.58 Pyridine-Cl, COOH High in polar aprotic solvents N/A

Biological Activity

2-(3-Chlorothiophen-2-yl)acetic acid is an aromatic compound notable for its unique chemical structure, which includes a chlorothiophene group attached to an acetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, presenting research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_7ClO_2S, with a molecular weight of approximately 191.64 g/mol. The presence of chlorine and sulfur in its structure contributes to its distinct chemical properties and biological activities.

Structural Features

FeatureDescription
Molecular Formula C_8H_7ClO_2S
Molecular Weight 191.64 g/mol
Functional Groups Carboxylic acid, aromatic thiophene
Chlorine Substitution Present at the 3-position of the thiophene

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. Specifically, studies have shown that derivatives of thiophene-based compounds can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory processes. This inhibition is crucial for managing inflammation and developing therapeutic agents for related diseases.

Anticancer Potential

The anticancer properties of this compound are supported by its ability to induce apoptosis in cancer cells. Apoptosis is a form of programmed cell death that is often dysregulated in cancer. Compounds that can activate caspases—key enzymes in the apoptosis pathway—are of particular interest in cancer therapy .

Case Studies

  • Inhibition of mPGES-1 : A study demonstrated that compounds structurally related to this compound effectively inhibited mPGES-1, leading to reduced inflammation and potential therapeutic benefits in cancer treatment.
  • Apoptotic Induction : Another investigation highlighted the compound's role as an activator of caspases, showing that it could induce apoptosis in various cancer cell lines, suggesting its utility as a chemotherapeutic agent .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on human fibroblasts and other cell types. The results indicated that while the compound exhibits cytotoxic effects at higher concentrations, it also shows selectivity towards cancerous cells compared to normal cells, making it a promising candidate for further development .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

  • Caspase Activation : The compound has been shown to activate caspases, leading to apoptosis in tumor cells.
  • Enzyme Inhibition : The inhibition of mPGES-1 reduces pro-inflammatory mediators, thereby alleviating inflammation associated with various diseases.

Interaction Studies

Interaction studies focusing on binding affinities reveal that this compound selectively inhibits mPGES-1, which is critical for understanding its therapeutic mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Chlorothiophen-2-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a thiophene derivative reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization steps include:

  • Temperature Control : Maintaining anhydrous conditions at 0–5°C to prevent hydrolysis of the acyl chloride intermediate .
  • Catalyst Loading : Adjusting AlCl₃ stoichiometry (1.2–1.5 equivalents) to balance reactivity and side-product formation.
  • Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the product from unreacted starting materials.
    • Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and NMR (δ ~3.8 ppm for CH₂COO⁻) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies the thiophene ring protons (δ 6.8–7.2 ppm) and acetic acid protons (δ 3.6–3.9 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .
  • Mass Spectrometry : ESI-MS in negative mode for [M-H]⁻ ion (exact mass: 190.57 g/mol) .
    • Cross-Validation : Compare with crystallographic data (e.g., bond lengths and angles) from single-crystal XRD .

Q. What crystallization strategies improve single-crystal yield for structural determination?

  • Methodological Answer :

  • Solvent Selection : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) to promote ordered crystal growth.
  • Seeding : Introduce microcrystals to nucleate larger crystals.
  • Temperature Gradient : Gradual cooling from 40°C to 4°C over 48 hours .
    • Tools : Monitor crystal quality with a polarizing microscope and validate with SHELXL refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structure determination?

  • Methodological Answer :

  • Twinning Analysis : Use PLATON to detect twinning ratios and refine using HKLF5 data in SHELXL .
  • Disorder Modeling : Apply PART and SUMP constraints in SHELXL to model disordered Cl or thiophene positions .
  • Validation : Check R₁/wR₂ convergence and electron density residuals (Δρ < 0.3 eÅ⁻³) .
    • Case Study : highlights resolving disorder in a methoxyphenylacetic acid analog using similar methods.

Q. What computational approaches model the electronic effects of the 3-chloro substituent on reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute electrostatic potential maps and HOMO-LUMO gaps. The Cl substituent withdraws electron density, polarizing the thiophene ring and enhancing electrophilic substitution at the 5-position .
  • MD Simulations : Assess solvation effects on acidity (pKa ~2.8) using explicit solvent models in GROMACS .
    • Validation : Compare computed IR spectra with experimental data to verify electronic effects .

Q. How can interaction studies elucidate the compound’s mechanism in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to enzyme active sites (e.g., cyclooxygenase-2). The acetic acid group may form hydrogen bonds with Arg120, similar to aspirin .
  • Kinetic Assays : Monitor enzyme inhibition via UV-Vis spectroscopy (e.g., COX-2 IC₅₀ determination) .
  • SAR Analysis : Compare with analogs (e.g., 2-(3-fluorophenyl) derivatives) to identify critical substituent effects .

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